2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is a chemical compound with the molecular formula and a CAS number of 6596-77-6. This compound belongs to the class of benzenesulphonic acids, characterized by the presence of a sulfonic acid group attached to a benzene ring that also carries hydroxyl groups. Its structure features a long octadecyl chain, which contributes to its unique properties and applications in various fields such as pharmaceuticals and chemical analysis.
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid is derived from the sulfonation of 2,5-dihydroxy-4-octadecylbenzene. It is classified under the broader category of organic compounds known as phenolic compounds due to the presence of hydroxyl groups attached to an aromatic ring. The compound is also categorized under surfactants due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
The synthesis of 2,5-dihydroxy-4-octadecylbenzenesulphonic acid can be achieved through several methods, primarily involving the sulfonation of the corresponding hydroxy compound. One common approach utilizes concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group onto the aromatic ring.
The molecular structure of 2,5-dihydroxy-4-octadecylbenzenesulphonic acid consists of:
The primary chemical reactions involving 2,5-dihydroxy-4-octadecylbenzenesulphonic acid include:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield of the desired products. For example, esterification may require catalysts such as sulfuric acid and elevated temperatures.
The mechanism of action for 2,5-dihydroxy-4-octadecylbenzenesulphonic acid primarily relates to its role as a surfactant and emulsifier in various formulations:
The effectiveness as a surfactant can be quantified using parameters such as critical micelle concentration (CMC), which indicates the concentration at which micelles start forming in solution.
Physical properties such as melting point and boiling point are not well-documented but are critical for understanding processing conditions in industrial applications.
2,5-Dihydroxy-4-octadecylbenzenesulphonic acid has several scientific uses:
The synthesis of 2,5-dihydroxy-4-octadecylbenzenesulphonic acid follows a sequential functionalization strategy starting from hydroquinone derivatives. The core reaction sequence involves: (1) Friedel-Crafts alkylation to introduce the long-chain alkyl group, followed by (2) regioselective sulfonation at the para position relative to one hydroxyl group. The alkylation step typically employs 1-chlorooctadecane or octadecyl bromide as the alkylating agent in the presence of Lewis acid catalysts (commonly AlCl₃) at elevated temperatures (80-120°C) in aromatic solvents like toluene or xylene [9]. This reaction must overcome significant steric challenges due to the bulky C18 alkyl chain, often resulting in prolonged reaction times (12-24 hours) and necessitating molar excesses of the alkyl halide (1.5-2.0 equivalents) to achieve acceptable yields (typically 65-75%).
The subsequent sulfonation step presents substantial regiochemical control challenges. Concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid serve as common sulfonating agents. Reaction conditions must be carefully optimized to prevent undesirable side reactions including over-sulfonation, oxidation of phenolic groups, or desulfonation during workup. Sulfonation with oleum (20-30% SO₃) at 60-80°C for 4-8 hours demonstrates improved regioselectivity toward the 5-position relative to the alkylated carbon, though yields remain moderate (60-70%) due to purification complexities [5] [7]. Product isolation typically involves precipitation in ice water followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials and disulfonated by-products.
Table 1: Traditional Sulfonation Agents and Their Performance Characteristics
Sulfonation Agent | Temperature Range (°C) | Reaction Time (h) | Regioselectivity | Reported Yield Range |
---|---|---|---|---|
Concentrated H₂SO₄ (96%) | 80-100 | 8-12 | Moderate | 50-65% |
Oleum (20% SO₃) | 60-80 | 4-8 | High | 65-75% |
Chlorosulfonic Acid | 0-25 | 1-3 | High | 70-80% |
Sulfur Trioxide Complexes | 25-40 | 1-2 | Very High | 75-85% |
Green synthetic methodologies address the substantial environmental footprint of traditional routes, focusing on solvent substitution, atom economy improvement, and hazardous reagent replacement. Water-mediated reactions demonstrate particular promise, leveraging its unique hydrophobic effect and hydrogen-bonding capacity to enhance regioselectivity. Studies on analogous benzenesulfonic acids demonstrate reactions in aqueous media can achieve rate accelerations up to 15-fold compared to organic solvents while simultaneously suppressing unwanted side reactions [2] [4]. For the alkylation step, catalytic methodologies using acidic ionic liquids (e.g., [BMIM][HSO₄]) or solid acids (zeolites, sulfonated carbons) offer recyclable alternatives to conventional Lewis acids like AlCl₃, generating significantly less hydrolytic waste [9].
Alternative sulfonation strategies employing solid sulfonating agents (such as sulfated zirconia) or in situ generated SO₃ complexes with dioxane or triethyl phosphate enable precise stoichiometric control, minimizing over-sulfonation. Solvent-free conditions represent another green approach, particularly effective for the sulfonation step. Mechanochemical activation using ball milling techniques facilitates the reaction between the alkylated phenol precursor and sulfonating agents without solvents, significantly reducing reaction times (≤ 1 hour) and improving atom economy [2]. Furthermore, bio-based solvents like glycerol and polyethylene glycol (PEG-400) serve as effective reaction media. These solvents exhibit excellent solubility for polar intermediates and long-chain alkylbenzenes, enabling homogeneous reaction conditions and facilitating product separation via aqueous extraction due to their high water miscibility.
Table 2: Green Solvent Performance in Sulfonation and Alkylation Reactions
Solvent System | Reaction Type | Temperature (°C) | Time Reduction | Yield Improvement | Key Advantages |
---|---|---|---|---|---|
Water | Sulfonation | 60-100 | 30-50% | ++ | Enhanced regioselectivity, no organic waste |
Polyethylene Glycol (PEG-400) | Alkylation | 90-110 | 40-60% | + | Recyclable, high boiling point |
Glycerol | Sulfonation/Alkylation | 100-120 | 20-40% | ++ | Biodegradable, non-toxic |
Ionic Liquids (e.g., [BMIM][OTf]) | Alkylation | 70-90 | 50-70% | +++ | Recyclable, tunable acidity |
Solvent-Free (Ball Milling) | Sulfonation | 25-60 | 70-90% | + | Minimal waste, rapid kinetics |
Catalysts play a decisive role in overcoming the kinetic and thermodynamic barriers inherent to the synthesis of this sterically demanding molecule. Lewis acid catalysts remain indispensable for the Friedel-Crafts alkylation. Traditional AlCl₃ suffers from hydrolysis sensitivity and stoichiometric requirements, generating substantial waste. Advanced alternatives include heterogeneous Lewis acids like FeCl₃-montmorillonite K10 and metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), which offer water tolerance, recyclability (4-6 cycles with minimal activity loss), and high selectivity toward monoalkylation [9]. These catalysts operate effectively at reduced loadings (5-10 mol%), enabling yields exceeding 85% under optimized conditions by minimizing polyalkylation and resinification.
For sulfonation, Bronsted acidic catalysts provide superior control. Polyphosphoric acid (PPA) acts as both catalyst and mild sulfonating agent when used with sulfate sources, enhancing regioselectivity toward the 5-position while minimizing oxidation of sensitive dihydroxybenzene intermediates [7] [9]. Zeolite catalysts (e.g., H-Beta, H-Y) with controlled pore sizes and acid site densities offer shape selectivity, favoring sulfonation at the less hindered position ortho to the hydroxyl group and para to the long alkyl chain. Their microporous structure also inherently limits disubstitution, improving selectivity to >90% in continuous flow configurations. Recent studies indicate that bifunctional catalysts combining Lewis and Bronsted acid sites (e.g., sulfated zirconia-alumina) can further enhance reaction efficiency by simultaneously activating both the aromatic substrate and the sulfonating agent, reducing activation energy and suppressing side reactions.
The manufacturing scalability of 2,5-dihydroxy-4-octadecylbenzenesulphonic acid presents distinct challenges under traditional batch processing due to heterogeneous reaction mixtures, exothermicity control issues, and extended processing times during both alkylation and sulfonation steps. Continuous flow chemistry offers compelling solutions. Microreactor technology provides exceptional heat transfer efficiency (surface area-to-volume ratios >10,000 m²/m³), enabling precise temperature control during exothermic sulfonation and preventing localized overheating that causes decomposition and tar formation [8]. Furthermore, enhanced mass transfer in laminar flow regimes ensures uniform reagent mixing despite the viscosity differences between molten octadecyl halides and aromatic solvents, significantly improving reproducibility batch-to-batch.
Integrated multi-step flow processes demonstrate particular promise. A typical configuration involves:
This approach achieves overall yields of 80-85% with total residence times under 2 hours, compared to 35-45% yields in batch processes requiring 24-48 hours. Process intensification benefits include reduced solvent consumption (up to 70% reduction), lower energy requirements, and inherent safety advantages from minimized inventory of hazardous intermediates. However, key challenges persist, notably handling solids (potential reactor clogging from precipitated product or inorganic salts) and managing the high viscosity of C18-containing intermediates in microchannels. Advanced flow systems employing ultrasonic irradiation or periodic flow reversal show potential in mitigating these issues [8].
Table 3: Batch vs. Continuous Flow Synthesis Performance Metrics
Parameter | Batch Process | Continuous Flow Process | Improvement Factor |
---|---|---|---|
Reaction Time (Alkylation) | 12-24 h | 0.5-1 h | 24-48x |
Reaction Time (Sulfonation) | 4-8 h | 5-15 min | 32-96x |
Overall Yield | 45-60% | 75-85% | 1.5-1.7x |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Solvent Consumption (kg/kg product) | 15-25 | 5-8 | 3-5x reduction |
Energy Intensity (MJ/kg) | 120-180 | 40-60 | 3x reduction |
Scalability Limitations | Heat/mass transfer | Solids handling/viscosity | N/A |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: